molecular formula C7H16O4S B1144293 Sodium n-heptyl sulfate CAS No. 18981-98-1

Sodium n-heptyl sulfate

Cat. No.: B1144293
CAS No.: 18981-98-1
M. Wt: 196.26
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium n-heptyl sulfate: is an organic compound with the molecular formula C7H17NaO4S. It is a sodium salt of heptyl sulfate and is commonly used in various industrial and research applications. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium n-heptyl sulfate can be synthesized through the sulfation of heptanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfation of heptanol using sulfur trioxide gas in a falling film reactor. The resulting heptyl sulfate is then neutralized with sodium hydroxide to produce the final product. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Sodium n-heptyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as amines or alcohols to form substituted products. These reactions typically occur in aqueous or organic solvents at moderate temperatures.

    Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to produce heptanol and sulfuric acid or its salts.

Major Products Formed:

    Substitution Reactions: Substituted heptyl sulfate derivatives.

    Hydrolysis Reactions: Heptanol and sulfuric acid or its salts.

Scientific Research Applications

Chemistry: Sodium n-heptyl sulfate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed in the synthesis of other organic compounds.

Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties. It can enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In industrial applications, this compound is used in the formulation of cleaning agents, detergents, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and emulsification processes.

Mechanism of Action

Sodium n-heptyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in the extraction and purification of proteins and lipids. The compound interacts with the hydrophobic regions of molecules, facilitating their dispersion in aqueous environments.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another widely used surfactant with a longer alkyl chain.

    Sodium octyl sulfate: A surfactant with a shorter alkyl chain compared to sodium n-heptyl sulfate.

    Sodium decyl sulfate: A surfactant with an intermediate alkyl chain length.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in solubilizing a wide range of compounds, making it versatile for various applications in research and industry.

Properties

IUPAC Name

sodium;heptyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNNMEITWDFPOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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